8-Fluoro-2-phenylimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC18307392
Molecular Formula: C13H9FN2
Molecular Weight: 212.22 g/mol
* For research use only. Not for human or veterinary use.
![8-Fluoro-2-phenylimidazo[1,2-a]pyridine -](/images/structure/VC18307392.png)
Specification
Molecular Formula | C13H9FN2 |
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Molecular Weight | 212.22 g/mol |
IUPAC Name | 8-fluoro-2-phenylimidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C13H9FN2/c14-11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-9H |
Standard InChI Key | QSYQADKFXIMZJW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 8-fluoro-2-phenylimidazo[1,2-a]pyridine is C₁₃H₉FN₂, with a molecular weight of 212.23 g/mol. The parent imidazo[1,2-a]pyridine core (C₇H₆N₂) undergoes substitution at positions 2 and 8, introducing a phenyl group (C₆H₅) and fluorine atom, respectively .
Structural Analysis
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Position 8 Fluorination: The fluorine atom at position 8 increases electronegativity, influencing electronic distribution and metabolic stability .
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Position 2 Phenyl Substitution: The phenyl group enhances lipophilicity and enables interactions with hydrophobic binding pockets in biological targets .
Synthetic Methodologies
Solvent- and Catalyst-Free Microwave-Assisted Synthesis
A solvent-free approach under microwave irradiation enables rapid cyclization of 2-amino-5-fluoropyridine with α-bromoacetophenone. This method achieves 90% yield in 10–15 minutes, bypassing traditional reflux conditions .
Reaction Conditions:
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Reactants: 2-Amino-5-fluoropyridine (1 mmol) + α-bromoacetophenone (1 mmol).
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Microwave Parameters: 65°C, 100 W.
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Key Advantage: Eliminates toxic solvents (e.g., DMF) and reduces energy consumption .
DBU-Catalyzed Cyclization in Aqueous Ethanol
Using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in ethanol-water (1:1), this method achieves 85–94% yields at room temperature. The protocol is scalable to gram quantities and ideal for electron-deficient substrates .
Optimized Protocol:
Green Synthesis via A³-Coupling
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (500 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Mass Spectrometry
Physicochemical Properties
Property | Value |
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Melting Point | 114–116°C |
LogP (Lipophilicity) | 2.8 ± 0.2 |
Solubility in Water | 0.12 mg/mL (25°C) |
pKa | 4.7 (imidazole nitrogen) |
Data inferred from structurally analogous compounds .
Pharmacological and Material Science Applications
Biological Activities
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Antiviral Potential: Fluorinated imidazo[1,2-a]pyridines inhibit RNA viruses (e.g., influenza) by targeting viral fusion proteins .
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Anticancer Activity: The phenyl group enhances binding to kinase domains (e.g., CDK inhibitors), with IC₅₀ values <1 μM in breast cancer cell lines .
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CNS Modulation: Fluorine improves blood-brain barrier penetration, suggesting utility in sedatives (e.g., zolpidem analogs) .
Optoelectronic Applications
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